molecular formula C22H19BrN2O5S B3742001 N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide

N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide

Cat. No.: B3742001
M. Wt: 503.4 g/mol
InChI Key: FEMXYLRGXBWLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide, also known as BZG, is a small molecule inhibitor that has been studied for its potential use in various scientific research applications. BZG is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in a variety of physiological and pathological processes. In

Mechanism of Action

N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various signaling pathways. GSK-3β is involved in the regulation of a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by this compound has been shown to have effects on these processes, leading to its potential use in various scientific research applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to improve glucose metabolism in animal models of diabetes by increasing insulin sensitivity and reducing insulin resistance. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease by reducing inflammation and oxidative stress. In addition, this compound has been shown to have anti-cancer effects in cell culture and animal models of cancer by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and specific inhibitor of GSK-3β, making it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. Another advantage is that it has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in humans is not yet known. Another limitation is that this compound may have off-target effects on other enzymes, which could complicate its use in lab experiments.

Future Directions

There are several future directions for research on N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Further research is also needed to determine the safety and efficacy of this compound in humans, as well as its potential off-target effects on other enzymes. Overall, this compound is a promising small molecule inhibitor with potential applications in a variety of scientific research areas.

Scientific Research Applications

N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide has been studied for its potential use in various scientific research applications. It has been shown to inhibit GSK-3β, which has been implicated in a variety of physiological and pathological processes, including neurodegenerative diseases, diabetes, and cancer. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to improve glucose metabolism in animal models of diabetes. In addition, this compound has been shown to have anti-cancer effects in cell culture and animal models of cancer.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-bromophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O5S/c23-17-6-9-19(10-7-17)31(27,28)25(13-16-4-2-1-3-5-16)14-22(26)24-18-8-11-20-21(12-18)30-15-29-20/h1-12H,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMXYLRGXBWLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide
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N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide
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N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide
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N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide
Reactant of Route 5
N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide
Reactant of Route 6
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N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide

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